molecular formula C19H21N3O2 B5902690 N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide

N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B5902690
M. Wt: 323.4 g/mol
InChI Key: KSZZTNWCKBEWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide, also known as AP-3, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. AP-3 belongs to the class of benzamide derivatives, which have been shown to have various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The mechanism of action of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammation and cancer. N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has also been shown to modulate the activity of ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been shown to have various biochemical and physiological effects, such as the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the modulation of ion channel activity. In addition, N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been shown to have antioxidant activity and to protect against oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Furthermore, N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been shown to have various biological activities, which make it a useful tool for investigating the mechanisms of inflammation, cancer, and pain. However, one limitation of using N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide. One area of interest is the development of more potent and selective analogs of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide, which could have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide, which could lead to the identification of new drug targets. Finally, the evaluation of the safety and efficacy of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide in animal models and clinical trials could provide valuable information for its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 3-pyridinemethanol with propionyl chloride to form 3-pyridinemethyl propionate, which is then reacted with N-allyl-3-aminobenzamide to yield N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide. The synthesis of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been reported in several scientific articles, and the purity of the compound has been confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been investigated for its potential as a therapeutic agent in various scientific studies. In one study, N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide was shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. In another study, N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide was found to have anti-cancer activity by inducing apoptosis in human leukemia cells. Furthermore, N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been shown to have analgesic activity in animal models of pain.

properties

IUPAC Name

3-(propanoylamino)-N-prop-2-enyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-3-11-22(14-15-7-6-10-20-13-15)19(24)16-8-5-9-17(12-16)21-18(23)4-2/h3,5-10,12-13H,1,4,11,14H2,2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZZTNWCKBEWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)N(CC=C)CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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